molecular formula C14H18O2 B2816878 (2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone CAS No. 84360-51-0

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone

Cat. No.: B2816878
CAS No.: 84360-51-0
M. Wt: 218.296
InChI Key: IEBQVMPRQOFLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone is a bicyclic ketone featuring a phenyl group attached to a 2,2-dimethyltetrahydro-2H-pyran-4-yl scaffold. The compound’s structure combines a rigid tetrahydropyran ring with methyl substituents at the 2-position, which enhance steric stability and influence electronic properties. Methanone derivatives with heterocyclic or aromatic substituents are widely studied for their biological activities, including calcium channel modulation () and antimicrobial effects ().

Properties

IUPAC Name

(2,2-dimethyloxan-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-14(2)10-12(8-9-16-14)13(15)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBQVMPRQOFLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the tetrahydropyran ring attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired methanone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including pain management due to its structural similarity to known analgesics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, its structural features allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone with structurally related methanone derivatives, emphasizing substituent variations, physicochemical properties, and biological activities:

Compound Molecular Formula Substituents Key Properties/Activities References
This compound C₁₄H₁₈O₂ Phenyl, 2,2-dimethyltetrahydro-2H-pyran-4-yl Steric stabilization from dimethyl groups; potential for enhanced bioavailability. Inferred
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone (Compound 27) C₁₁H₁₄O₂S Thiophene, tetrahydro-2H-pyran-4-yl Rf = 0.25 (PE/EtOAc); HRMS m/z 226.0622 (C₁₁H₁₃O₂N₃·5Cl); moderate antimicrobial activity.
(5-Methylisoxazol-3-yl)(tetrahydro-2H-pyran-4-yl)methanone (Compound 28) C₁₀H₁₃NO₃ 5-Methylisoxazole, tetrahydro-2H-pyran-4-yl Rf = 0.20 (PE/EtOAc); HRMS m/z 197.0630 (C₁₀H₁₃O₂S); antifungal potential.
(3-Nitrophenyl)(tetrahydro-2H-pyran-4-yl)methanone (Analog from SAR studies) C₁₂H₁₃NO₃ 3-Nitrophenyl, tetrahydro-2H-pyran-4-yl Enhanced calcium channel blocker activity due to electron-withdrawing nitro group.
(Tetrahydro-2H-pyran-4-yl)[3-(trifluoromethoxy)phenyl]methanone C₁₃H₁₃F₃O₃ 3-Trifluoromethoxyphenyl, tetrahydro-2H-pyran-4-yl Improved lipophilicity and CNS permeability due to trifluoromethoxy group.
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) C₂₈H₂₀N₆O₂S₂ Thiadiazole, phenyl Antibiofilm and efflux pump inhibition; ADMET properties favor drug-likeness.

Structural and Electronic Effects

  • Steric Influence: The 2,2-dimethyl groups on the tetrahydropyran ring in the target compound reduce conformational flexibility compared to non-methylated analogs like (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone (). This rigidity may enhance metabolic stability .
  • Electronic Modulation : Substituents on the aromatic ring significantly alter bioactivity. For instance, nitrophenyl () and trifluoromethoxy () groups increase electron-withdrawing effects, improving binding to targets like calcium channels.

Research Findings and Implications

  • SAR Insights : Methyl or nitro groups on aromatic rings enhance biological activity by improving target binding and solubility (). The dimethyltetrahydropyran moiety in the target compound likely optimizes pharmacokinetics by balancing lipophilicity and steric hindrance.
  • Spectroscopic Characterization : NMR and HRMS data for analogs () provide benchmarks for verifying the target compound’s purity and structure.

Biological Activity

The compound (2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone is a derivative of tetrahydropyran and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure

The chemical formula for this compound is C15H18OC_{15}H_{18}O. Its structure features a tetrahydropyran ring substituted with a phenyl group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Some derivatives have shown inhibitory effects on specific enzymes such as SGLT2, which is involved in glucose reabsorption in the kidneys. This inhibition can lead to decreased blood glucose levels, making it a candidate for diabetes treatment .
  • Anti-inflammatory Effects : Compounds within this class have been investigated for their anti-inflammatory properties, particularly in the context of autoimmune diseases .

Pharmacological Properties

The biological activity of this compound has been assessed through various studies. Key findings include:

PropertyValue/Description
IC50 against SGLT2 Low nanomolar range
Bioavailability Moderate to high
Half-life Variable; dependent on substitution

Case Studies

  • Diabetes Management :
    A study demonstrated that derivatives of this compound effectively reduced blood glucose levels in diabetic animal models by inhibiting SGLT2 activity. The results indicated significant reductions in glycemic indices compared to control groups .
  • Anti-inflammatory Research :
    In a model of rheumatoid arthritis, this compound showed promising results in reducing inflammatory markers and joint swelling, suggesting potential use in treating inflammatory conditions .

Safety and Toxicology

The safety profile of this compound has been evaluated in preclinical studies. Findings indicate:

  • Low Toxicity : Toxicological assessments revealed no significant adverse effects at therapeutic doses.
  • Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its pharmacokinetic properties .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Clinical Trials : Conducting human clinical trials to establish efficacy and safety in various conditions.
  • Structural Modifications : Investigating how modifications to the tetrahydropyran ring or phenyl group affect biological activity.

Q & A

Q. What are the recommended synthetic strategies for (2,2-dimethyltetrahydro-2H-pyran-4-yl)(phenyl)methanone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, such as cyclocondensation or Friedel-Crafts acylation. For example, analogous methanone derivatives have been synthesized via three-component cyclocondensation reactions using β-diketones, arylaldehydes, and guanidine, achieving yields of 65–80% . Key optimization parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ improve acylation efficiency .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve the 3D geometry, as demonstrated for similar methanone derivatives (e.g., bond angles of 120.5° for carbonyl groups) .
  • Spectroscopic analysis : Use NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify carbonyl stretching vibrations (~1680 cm⁻¹) .
  • Computational modeling : Employ Gaussian software for geometry optimization and electrostatic potential mapping to predict reactive sites .

Q. What are the primary reactivity patterns of the carbonyl group in this compound?

The ketone moiety participates in nucleophilic additions (e.g., Grignard reactions) and reductions (e.g., NaBH₄/CeCl₃ to form secondary alcohols). For instance, analogous phenyl-pyranyl methanones undergo:

  • Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) under basic conditions .
  • Oxime formation : React with hydroxylamine hydrochloride in ethanol/water .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanisms of this compound in catalytic processes?

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions like hydrogenation or oxidation. For example, analyze the energy barrier (ΔG‡) for ketone reduction to identify rate-limiting steps .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by simulating interactions with the pyran ring and phenyl group .

Q. What strategies resolve contradictions in thermochemical data (e.g., enthalpy of formation) for this compound?

  • Cross-validate datasets : Compare experimental values (e.g., from NIST WebBook) with computational results (G4 thermochemistry) .
  • Calorimetry refinement : Use high-purity samples (>99%) in bomb calorimetry to minimize errors. For example, discrepancies in ΔHf values for similar methanones were resolved by correcting for impurities (<0.5%) .

Q. How can regioselectivity challenges in functionalizing the pyran ring be addressed?

  • Directing groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic substitution to the 3-position of the pyran ring .
  • Metal-mediated catalysis : Use Pd(0) catalysts for C–H activation at sterically hindered sites .

Q. What analytical techniques are critical for detecting decomposition products under varying storage conditions?

  • HPLC-MS : Monitor hydrolytic degradation (e.g., formation of 2,2-dimethyltetrahydro-2H-pyran-4-ol) in accelerated stability studies (40°C/75% RH) .
  • TGA-DSC : Identify thermal decomposition thresholds (e.g., onset at 220°C) to guide storage protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.